3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)propanamide
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Overview
Description
3-(2H-1,3-Benzodioxol-5-yl)-N-(3-methylbutyl)propanamide is an organic compound characterized by the presence of a benzodioxole ring and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-N-(3-methylbutyl)propanamide typically involves the reaction of 3-(2H-1,3-benzodioxol-5-yl)propanoic acid with 3-methylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-Benzodioxol-5-yl)-N-(3-methylbutyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzodioxole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
3-(2H-1,3-Benzodioxol-5-yl)-N-(3-methylbutyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-N-(3-methylbutyl)propanamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with various enzymes and receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 1-(2H-1,3-benzodioxol-5-yl)ethylamine
Uniqueness
3-(2H-1,3-Benzodioxol-5-yl)-N-(3-methylbutyl)propanamide is unique due to its specific combination of a benzodioxole ring and a propanamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, highlighting its potential as a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)propanamide |
InChI |
InChI=1S/C15H21NO3/c1-11(2)7-8-16-15(17)6-4-12-3-5-13-14(9-12)19-10-18-13/h3,5,9,11H,4,6-8,10H2,1-2H3,(H,16,17) |
InChI Key |
MXOXYULVTHCFPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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